REACTION_CXSMILES
|
CCN(S(F)(F)[F:7])CC.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2(O)[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]2)=[CH:13][CH:12]=1.BrC1C=CC(C2CCN(C)CC=2)=CC=1>C(Cl)Cl>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([F:7])[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]2)=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1CCN(CC1)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)S(F)(F)F
|
Name
|
|
Quantity
|
0.507 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCN(CC1)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (95:5 EtOAc/NH3 to 10:8:2 CH2Cl2/MeOH/NH3)
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCN(CC1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |